molecular formula C22H25N5O2 B2505314 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-(indolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one CAS No. 1002430-19-4

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-(indolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one

Cat. No.: B2505314
CAS No.: 1002430-19-4
M. Wt: 391.475
InChI Key: HOJGWSNPAWTWBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(2-(indolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one is a complex organic compound featuring multiple heterocyclic structures, including pyrazole, pyrimidinone, and indoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the pyrimidinone and indoline components. One common synthetic route involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents to form the pyrazolyl intermediate, which is then further reacted with propylamine and indoline derivatives under controlled conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors capable of handling large volumes. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The indoline moiety can be oxidized to form indolinone derivatives.

  • Reduction: : The pyrimidinone ring can be reduced to form pyrimidinol derivatives.

  • Substitution: : The pyrazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base like triethylamine (Et₃N).

Major Products Formed

  • Oxidation: : Indolinone derivatives.

  • Reduction: : Pyrimidinol derivatives.

  • Substitution: : Substituted pyrazoles.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: : Its biological activity can be explored for potential pharmacological uses.

  • Medicine: : It may serve as a lead compound for drug development, particularly in areas such as anti-inflammatory and antimicrobial therapies.

  • Industry: : It can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific combination of heterocyclic structures. Similar compounds include:

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine: : Known for its antioxidant and anti-inflammatory activities.

  • Pyrazole-based ligands: : Used in various chemical syntheses and biological applications.

Properties

IUPAC Name

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-propylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-4-7-18-13-20(28)26(22(23-18)27-16(3)12-15(2)24-27)14-21(29)25-11-10-17-8-5-6-9-19(17)25/h5-6,8-9,12-13H,4,7,10-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJGWSNPAWTWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.